molecular formula C13H13ClN2O5 B14089260 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid

1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B14089260
M. Wt: 312.70 g/mol
InChI Key: KLCJKDGGJOAUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a piperidine ring substituted with a 2-chloro-4-nitrobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzoyl chloride to introduce the nitro group. This is followed by the acylation of piperidine with the resulting 2-chloro-4-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Piperidines: From nucleophilic substitution reactions.

    Esters: From esterification reactions.

Scientific Research Applications

1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

    1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid: Similar structure but lacks the chloro substituent.

    2-Chloro-4-nitrobenzoic acid: Lacks the piperidine ring but shares the chloro and nitro substituents.

    Piperidine-4-carboxylic acid: Lacks the benzoyl group but shares the piperidine and carboxylic acid functionalities.

Uniqueness: 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid is unique due to the combination of the chloro and nitro substituents on the benzoyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific applications .

Properties

Molecular Formula

C13H13ClN2O5

Molecular Weight

312.70 g/mol

IUPAC Name

1-(2-chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H13ClN2O5/c14-11-7-9(16(20)21)1-2-10(11)12(17)15-5-3-8(4-6-15)13(18)19/h1-2,7-8H,3-6H2,(H,18,19)

InChI Key

KLCJKDGGJOAUAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.